REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:8])[cH:5][cH:6][cH:7]1.[CH2:39]1[O:40][CH2:41][CH2:42][CH2:43]1.[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:20][O:21][N:22]([C:23](=[O:24])[CH:25]1[CH2:26][N:27]([C:31](=[O:32])[O:33][C:34]([CH3:35])([CH3:36])[CH3:37])[CH2:28][CH2:29][CH2:30]1)[CH3:38].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13]>>[c:2]1([C:23](=[O:24])[CH:25]2[CH2:26][N:27]([C:31](=[O:32])[O:33][C:34]([CH3:35])([CH3:36])[CH3:37])[CH2:28][CH2:29][CH2:30]2)[cH:3][c:4]([Cl:8])[cH:5][cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCCCCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CON(C)C(=O)C1CCCN(C(=O)OC(C)(C)C)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCC(C(=O)c2cccc(Cl)c2)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([Cl:8])[cH:5][cH:6][cH:7]1.[CH2:39]1[O:40][CH2:41][CH2:42][CH2:43]1.[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:20][O:21][N:22]([C:23](=[O:24])[CH:25]1[CH2:26][N:27]([C:31](=[O:32])[O:33][C:34]([CH3:35])([CH3:36])[CH3:37])[CH2:28][CH2:29][CH2:30]1)[CH3:38].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13]>>[c:2]1([C:23](=[O:24])[CH:25]2[CH2:26][N:27]([C:31](=[O:32])[O:33][C:34]([CH3:35])([CH3:36])[CH3:37])[CH2:28][CH2:29][CH2:30]2)[cH:3][c:4]([Cl:8])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(=O)C1CCCN(C(=O)OC(C)(C)C)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC(C(=O)c2cccc(Cl)c2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |